molecular formula C9H15NOS B13973226 3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol

3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol

Cat. No.: B13973226
M. Wt: 185.29 g/mol
InChI Key: HKDBNZHAMSGLCQ-UHFFFAOYSA-N
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Description

3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol is an organic compound that features a thiophene ring, a methylamino group, and a butanol chain. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Thiophene-3-carboxaldehyde.

    Step 1: Formation of 3-(thiophen-3-yl)butanal via a Grignard reaction with an appropriate Grignard reagent.

    Step 2: Reductive amination of 3-(thiophen-3-yl)butanal with methylamine to form this compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in 3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring or the amino group.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of 3-(Methylamino)-4-(thiophen-3-yl)butan-2-one.

    Reduction: Formation of 3-(Methylamino)-4-(thiophen-3-yl)butane.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways involving thiophene derivatives.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The thiophene ring could be involved in π-π interactions, while the amino and hydroxyl groups might form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylamino)-4-(phenyl)butan-1-ol: Similar structure but with a phenyl ring instead of a thiophene ring.

    3-(Methylamino)-4-(pyridin-3-yl)butan-1-ol: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

3-(Methylamino)-4-(thiophen-3-yl)butan-1-ol is unique due to the presence of the thiophene ring, which can impart different electronic properties and reactivity compared to phenyl or pyridine rings. This uniqueness can influence its biological activity and chemical behavior.

Properties

Molecular Formula

C9H15NOS

Molecular Weight

185.29 g/mol

IUPAC Name

3-(methylamino)-4-thiophen-3-ylbutan-1-ol

InChI

InChI=1S/C9H15NOS/c1-10-9(2-4-11)6-8-3-5-12-7-8/h3,5,7,9-11H,2,4,6H2,1H3

InChI Key

HKDBNZHAMSGLCQ-UHFFFAOYSA-N

Canonical SMILES

CNC(CCO)CC1=CSC=C1

Origin of Product

United States

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